molecular formula C20H20Cl2N2O8S2 B11657497 Dimethyl 3,3'-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate)

Dimethyl 3,3'-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate)

Cat. No.: B11657497
M. Wt: 551.4 g/mol
InChI Key: VOZNLXGPYQBMEI-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate) is a complex organic compound that features a piperazine ring, two sulfonyl groups, and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate) typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of Chlorobenzoate Moieties: The final step involves esterification reactions where the chlorobenzoate groups are attached to the piperazine core using reagents such as thionyl chloride and methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moieties, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or piperazine derivatives.

Scientific Research Applications

Dimethyl 3,3’-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate) involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the sulfonyl groups can form strong hydrogen bonds with target proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate
  • Dimethyl 3,3’-(2-methylpiperazine-1,4-diyl)dipropanoate

Uniqueness

Dimethyl 3,3’-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate) is unique due to the presence of both sulfonyl and chlorobenzoate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more potent biological effects.

Properties

Molecular Formula

C20H20Cl2N2O8S2

Molecular Weight

551.4 g/mol

IUPAC Name

methyl 2-chloro-5-[4-(4-chloro-3-methoxycarbonylphenyl)sulfonylpiperazin-1-yl]sulfonylbenzoate

InChI

InChI=1S/C20H20Cl2N2O8S2/c1-31-19(25)15-11-13(3-5-17(15)21)33(27,28)23-7-9-24(10-8-23)34(29,30)14-4-6-18(22)16(12-14)20(26)32-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

VOZNLXGPYQBMEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)OC)Cl

Origin of Product

United States

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